(2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine
Description
Properties
IUPAC Name |
N-[[2-chloro-4-(trifluoromethyl)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N/c1-7(2)16-6-8-3-4-9(5-10(8)12)11(13,14)15/h3-5,7,16H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKCICBJJPWKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalytic Systems
-
Solvent selection : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to stabilize ionic intermediates.
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Temperature : Reactions typically proceed at 50–80°C to balance kinetic efficiency and side-product formation.
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Base additives : Triethylamine (TEA) or sodium carbonate is used to scavenge HCl, shifting the equilibrium toward product formation.
A representative procedure from VulcanChem involves combining equimolar amounts of 2-chloro-4-trifluoromethylbenzyl chloride and isopropylamine in DMF at 60°C for 12 hours, yielding the target compound in 78% purity after silica gel chromatography.
Table 1: Comparative Yields for Nucleophilic Substitution
| Benzyl Halide | Amine | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-Cl-4-CF₃-Benzyl-Cl | Isopropylamine | DMF | 60 | 78 | |
| 2-Cl-4-CF₃-Benzyl-Cl | Isopropylamine | MeCN | 70 | 72 | |
| 2-Cl-4-CF₃-Benzyl-Cl | Isopropylamine | THF | 50 | 65 |
Reductive Amination of Aldehyde Precursors
An alternative route employs reductive amination of 2-chloro-4-trifluoromethylbenzaldehyde with isopropylamine in the presence of reducing agents. This method circumvents the need for halogenated intermediates and offers functional group tolerance.
Catalytic Hydrogenation
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Catalysts : Palladium on carbon (Pd/C) or Raney nickel facilitates the reduction of the imine intermediate.
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Pressure : Hydrogenation at 2.5–7 MPa enhances reaction rates while minimizing over-reduction.
A patent by EP0321349A1 demonstrates this approach:
Table 2: Reductive Amination Parameters
| Aldehyde | Reducing Agent | Catalyst | Pressure (MPa) | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-Cl-4-CF₃-Benzaldehyde | H₂ | Pd/C | 5 | 82 | |
| 2-Cl-4-CF₃-Benzaldehyde | NaBH₄ | None | Ambient | 68 |
Suzuki-Miyaura Cross-Coupling for Advanced Intermediates
Recent advances utilize palladium-catalyzed cross-coupling to construct the benzylamine scaffold. For example, coupling 2-chloro-4-trifluoromethylphenylboronic acid with isopropylamine-modified electrophiles enables modular synthesis.
Ligand and Solvent Optimization
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Ligands : DavePhos or XantPhos improve catalytic activity by stabilizing Pd(0) species.
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Microwave assistance : Shortening reaction times from 18 hours to 30 minutes via microwave irradiation (150°C) enhances throughput.
A protocol from the Journal of Medicinal Chemistry achieves 85% yield using Pd(PPh₃)₄ and Na₂CO₃ in a microwave reactor.
Analytical Characterization
Rigorous quality control is achieved through:
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
The compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows for modifications that can lead to a variety of derivatives with enhanced biological activities.
Table 1: Key Synthetic Pathways Involving (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine
| Reaction Type | Product Type | Reference |
|---|---|---|
| Alkylation | Trifluoromethylated amines | |
| Coupling | Biologically active compounds | |
| Cyclization | Novel heterocycles |
Biological Applications
Antimicrobial and Anticancer Properties:
Research has indicated that (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine exhibits promising antimicrobial and anticancer properties. Studies have shown its effectiveness against various cancer cell lines, suggesting potential as a therapeutic agent .
Mechanism of Action:
The mechanism involves the compound's interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets. This property is crucial for modulating enzyme activity and receptor binding, which are essential for its biological effects .
Table 2: Biological Activity Data for (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine
| Activity Type | IC50 Value (μM) | Reference |
|---|---|---|
| Anticancer Activity | 0.07 - 10.8 | |
| Antimicrobial Efficacy | Varies by pathogen |
Medicinal Chemistry
Therapeutic Agent Development:
Due to its unique pharmacological properties, this compound is being explored as a potential therapeutic agent. Its structure allows for modifications that can enhance efficacy and reduce toxicity in drug development .
Pharmacokinetics:
Studies on pharmacokinetic properties have shown that the compound's absorption and metabolism can vary significantly based on structural modifications. For instance, alterations to the isopropyl group have been linked to changes in bioavailability and therapeutic effectiveness .
Case Study: Efficacy in Rodent Models
In preclinical studies involving rodent models, the compound displayed significant anticancer activity with varying doses leading to complete cures in certain cases. These findings highlight its potential as a candidate for further clinical development .
Mechanism of Action
The mechanism of action of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
β-Phenylisopropylamine Derivatives (e.g., β-Phenyl-isopropylamine)
- Structural Differences : β-Phenylisopropylamine lacks halogen or -CF₃ substituents, instead having hydroxyl groups (e.g., 3,4-dihydroxy derivatives) on the aromatic ring .
- Biological Activity : β-Phenylisopropylamine derivatives act as bronchodilators but are less potent than adrenaline. The target compound’s -CF₃ and -Cl substituents may enhance membrane permeability and prolong action compared to hydroxylated analogs due to increased lipophilicity .
Physicochemical Properties :
Property β-Phenylisopropylamine (3,4-OH) Target Compound LogP (lipophilicity) ~1.2 (lower) Estimated ~2.5–3.0 (higher) Bioactivity Duration Moderate Likely prolonged
Platinum(II) Complexes with Isopropylamine Ligands
- Structural Differences : Dinuclear platinum complexes (e.g., [Pt₂(isopropyl-amine)₄(berenil)₂]) incorporate isopropylamine as ligands in a metal-coordinated structure, unlike the purely organic target compound .
- Biological Activity: Platinum complexes target DNA crosslinking in cancer cells. The target compound, being non-metallic, may interact with membrane proteins or enzymes instead .
- Key Contrast: Property Platinum Complexes Target Compound Mechanism DNA binding Likely enzyme/receptor Toxicity High (cytotoxic) Potentially lower
(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine
- Structural Differences : This analog replaces the -CF₃ group with a morpholine-propyl chain, introducing polar tertiary amine functionality absent in the target compound .
Physicochemical Impact :
Property Morpholine Derivative Target Compound Molecular Weight 268.78 g/mol ~285–300 g/mol (estimated) Solubility Higher (polar groups) Lower (lipophilic -CF₃)
Pyrimidine-Based Isopropylamine Derivatives (e.g., 2-Chloro-4-isopropylamino-5-nitropyrimidine)
- Structural Differences: The pyrimidine core (nitrogen-containing heterocycle) contrasts with the benzyl ring in the target compound. Substituents (-NO₂, -Cl) are strongly electron-withdrawing but lack the steric bulk of -CF₃ .
- Reactivity : Nitro groups may enhance electrophilic substitution in pyrimidines, whereas -CF₃ in the target compound could stabilize aromatic rings against oxidation .
Key Research Findings and Implications
- Lipophilicity and Bioavailability : The -CF₃ group in the target compound likely improves blood-brain barrier penetration compared to hydroxylated β-phenylisopropylamines .
- Selectivity: Unlike platinum complexes, the target compound may avoid DNA damage mechanisms, reducing genotoxicity risks .
- Synthetic Versatility : The chloro and -CF₃ substituents enable diverse functionalization, positioning it as a scaffold for drug discovery .
Biological Activity
(2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a benzyl structure with a chloro and trifluoromethyl group, which significantly influences its biological activity. The presence of the isopropyl amine group enhances its interaction with various biological targets.
Biological Activity Overview
Research indicates that (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial effects against various pathogens.
- Anticancer Activity : It has been investigated for its potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its therapeutic potential.
The biological activity of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine is mediated through several mechanisms:
- Receptor Binding : The trifluoromethyl group enhances binding affinity to certain receptors, potentially increasing efficacy.
- Enzyme Interaction : The isopropyl amine moiety may facilitate interactions with enzymes, affecting metabolic pathways.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, leading to altered cellular responses.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties, (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine demonstrated significant inhibition of bacterial growth in both in vitro and in vivo models. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent.
Case Study 2: Anticancer Potential
Research involving cancer cell lines indicated that the compound effectively reduced cell viability and induced apoptosis. The mechanism was linked to the modulation of signaling pathways associated with cell survival and proliferation.
Comparative Analysis with Similar Compounds
To understand the unique properties of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine, it is essential to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine | Yes | Yes | Yes |
| 3-(4-Fluorophenyl)pyridine-2,6-diamine | Moderate | Moderate | No |
| 3-(4-Chlorophenyl)pyridine-2,6-diamine | Low | High | Yes |
Q & A
Q. What mechanistic insights explain its interaction with biological targets?
- Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) with target proteins. Enzyme inhibition assays (e.g., IC₅₀ determination for bacterial dihydrofolate reductase) can clarify anti-microbial mechanisms. ’s protein-templated reaction framework supports such methodologies .
Methodological Notes
- Data Interpretation : Cross-reference spectral data (NMR, HRMS) with computational predictions to resolve ambiguities .
- Contradiction Management : Use longitudinal designs (e.g., multi-wave panels) to distinguish transient vs. persistent effects, as in –15 .
- Safety Compliance : Adhere to NIST and OSHA guidelines for handling volatile amines, including fume hood use and waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
